molecular formula C13H11NO2 B12313268 6-Benzylpicolinic acid

6-Benzylpicolinic acid

Cat. No.: B12313268
M. Wt: 213.23 g/mol
InChI Key: DCSVZOAQGABRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzylpicolinic acid (C₁₃H₁₁NO₂) is a derivative of picolinic acid, characterized by a benzyl group (-CH₂C₆H₅) attached to the 6-position of the pyridine ring.

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

6-benzylpyridine-2-carboxylic acid

InChI

InChI=1S/C13H11NO2/c15-13(16)12-8-4-7-11(14-12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16)

InChI Key

DCSVZOAQGABRTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzylpicolinic acid typically involves the benzylation of picolinic acid. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of picolinic acid with benzyl halides in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.

Industrial Production Methods: Industrial production of 6-Benzylpicolinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 6-Benzylpicolinic acid.

Chemical Reactions Analysis

Types of Reactions: 6-Benzylpicolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Benzyl alcohol.

    Substitution: Various benzyl-substituted derivatives.

Mechanism of Action

The mechanism of action of 6-Benzylpicolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins (ZFPs), altering their structure and function . This interaction can inhibit the activity of enzymes and other proteins, leading to various biological effects. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : High-yield synthesis (87%) of 6-(Benzylcarbamoyl)picolinic acid suggests favorable reaction kinetics, likely due to the benzyl group’s steric and electronic compatibility with amide coupling reactions .
  • Electron-Withdrawing vs. Donating Groups : The acetyl group in 6-acetylpicolinic acid (electron-withdrawing) increases the acidity of the carboxylic acid group (pKa ~1.5–2.0) compared to benzyl or phenyl groups (electron-donating), altering solubility and metal-binding affinity .
Commercial and Industrial Relevance
  • 6-(Benzo[1,3]dioxol-5-yl)-picolinic acid is marketed by LEAP CHEM CO., LTD., highlighting demand for complex picolinic acid derivatives in industrial R&D .
  • High-purity 6-acetylpicolinic acid (97%) underscores the importance of purity in pharmaceutical intermediates, a benchmark for hypothetical 6-benzylpicolinic acid synthesis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Benzylpicolinic acid, and how can purity be validated?

  • Methodology : Synthesis typically involves coupling picolinic acid derivatives with benzyl groups via carbamoyl or amide linkages. For example, derivatives like 6-(Benzylcarbamoyl)picolinic acid are synthesized using benzylamine and activated picolinic acid precursors under reflux conditions .
  • Validation : Purity is confirmed via 1H^1H NMR (e.g., characteristic peaks at δ 8.5–7.2 ppm for aromatic protons) and ESI-MS(−) (e.g., observed m/z 255.23 vs. calculated 255.08 for 6-(Benzylcarbamoyl)picolinic acid) . Chromatography (HPLC) and elemental analysis are recommended for additional validation .

Q. What biological activities are associated with 6-Benzylpicolinic acid derivatives?

  • Key Findings : Derivatives exhibit inhibitory effects on metallo-β-lactamases (e.g., New Delhi Metallo-β-lactamase-1), with IC50_{50} values influenced by substituent groups. For instance, phenethylcarbamoyl variants show enhanced potency compared to benzyl derivatives .
  • Experimental Design : Activity assays involve measuring enzyme inhibition kinetics using spectrophotometric methods (e.g., hydrolysis of nitrocefin) with controlled pH and temperature .

Q. How should researchers report experimental protocols for synthesizing 6-Benzylpicolinic acid derivatives in publications?

  • Guidelines : Follow journal-specific standards (e.g., Beilstein Journal of Organic Chemistry):

  • Describe reaction conditions (solvents, catalysts, temperatures) and purification steps (e.g., column chromatography).
  • Include NMR and MS data in the main text for up to five compounds; others can be relegated to supplementary materials .
  • Cite established methods for known intermediates to avoid redundancy .

Advanced Research Questions

Q. How can researchers address contradictions in reported inhibitory potencies of 6-Benzylpicolinic acid derivatives?

  • Analysis Framework :

  • Heterogeneity Metrics : Calculate I2I^2 (proportion of total variation due to heterogeneity) or HH (standardized χ2^2 statistic) to quantify variability across studies .
  • Source Investigation : Compare assay conditions (e.g., buffer pH, enzyme isoforms) and structural modifications (e.g., electron-withdrawing vs. donating groups on the benzyl ring) .
    • Case Example : Discrepancies in IC50_{50} values for 4-methoxyphenyl derivatives may arise from differences in enzyme preparation purity or solvent polarity .

Q. What strategies optimize the selectivity of 6-Benzylpicolinic acid derivatives for target enzymes?

  • Methodological Approaches :

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., halogens, methoxy groups) and evaluate binding affinity via molecular docking simulations .
  • Competitive Assays : Test derivatives against related enzymes (e.g., VIM-2 β-lactamase) to identify selective inhibitors .
    • Data Interpretation : Use dose-response curves and statistical models (e.g., ANOVA) to distinguish selective inhibition from non-specific effects .

Q. How can researchers design robust dose-response experiments for 6-Benzylpicolinic acid derivatives?

  • Protocol Design :

  • Concentration Range : Use 8–12 concentrations spanning 0.1× to 10× the estimated IC50_{50}, validated via pilot studies .
  • Controls : Include positive controls (e.g., EDTA for metallo-β-lactamases) and vehicle-only negative controls.
  • Replicates : Perform triplicate measurements to account for intra-assay variability .
    • Statistical Validation : Apply nonlinear regression (e.g., Hill equation) to calculate IC50_{50} with 95% confidence intervals .

Methodological Resources

  • Synthesis & Characterization : Refer to protocols in Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 for step-by-step guidance .
  • Data Reporting : Adhere to the Beilstein Journal of Organic Chemistry standards for experimental details and supplementary materials .
  • Statistical Tools : Use Cochrane Handbook metrics (I2I^2, HH) for meta-analysis of heterogeneous data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.